molecular formula C10H13BrOS B13331515 2-(3-Bromothiophen-2-yl)cyclohexan-1-ol

2-(3-Bromothiophen-2-yl)cyclohexan-1-ol

Cat. No.: B13331515
M. Wt: 261.18 g/mol
InChI Key: DDFDHOGRSPTSBV-UHFFFAOYSA-N
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Description

2-(3-Bromothiophen-2-yl)cyclohexan-1-ol is an organic compound with the molecular formula C10H13BrOS It is a cyclohexanol derivative where the hydroxyl group is substituted at the first position of the cyclohexane ring, and a 3-bromothiophen-2-yl group is attached at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromothiophen-2-yl)cyclohexan-1-ol typically involves the bromination of thiophene followed by a Grignard reaction with cyclohexanone. The general steps are as follows:

    Bromination of Thiophene: Thiophene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromothiophene.

    Grignard Reaction: 3-Bromothiophene is then reacted with magnesium in anhydrous ether to form the Grignard reagent, 3-bromothiophen-2-ylmagnesium bromide.

    Addition to Cyclohexanone: The Grignard reagent is added to cyclohexanone, followed by hydrolysis to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors for the bromination and Grignard reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromothiophen-2-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium azide in DMF (Dimethylformamide) for azide substitution.

Major Products

    Oxidation: 2-(3-Bromothiophen-2-yl)cyclohexanone.

    Reduction: 2-(3-Bromothiophen-2-yl)cyclohexane.

    Substitution: 2-(3-Azidothiophen-2-yl)cyclohexan-1-ol.

Scientific Research Applications

2-(3-Bromothiophen-2-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways involving thiophene derivatives.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromothiophen-2-yl)cyclohexan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and thiophene ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorothiophen-2-yl)cyclohexan-1-ol: Similar structure with a chlorine atom instead of bromine.

    2-(3-Methylthiophen-2-yl)cyclohexan-1-ol: Similar structure with a methyl group instead of bromine.

    2-(3-Nitrothiophen-2-yl)cyclohexan-1-ol: Similar structure with a nitro group instead of bromine.

Uniqueness

2-(3-Bromothiophen-2-yl)cyclohexan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is a larger and more polarizable atom compared to chlorine or methyl groups, which can affect the compound’s electronic properties and its behavior in chemical reactions.

Properties

Molecular Formula

C10H13BrOS

Molecular Weight

261.18 g/mol

IUPAC Name

2-(3-bromothiophen-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C10H13BrOS/c11-8-5-6-13-10(8)7-3-1-2-4-9(7)12/h5-7,9,12H,1-4H2

InChI Key

DDFDHOGRSPTSBV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2=C(C=CS2)Br)O

Origin of Product

United States

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